

Application Notes and Protocols for Flow Cytometry Analysis Following ZPL389 Stimulation

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Compound of Interest

Compound Name: *Adriforant*

Cat. No.: *B1664385*

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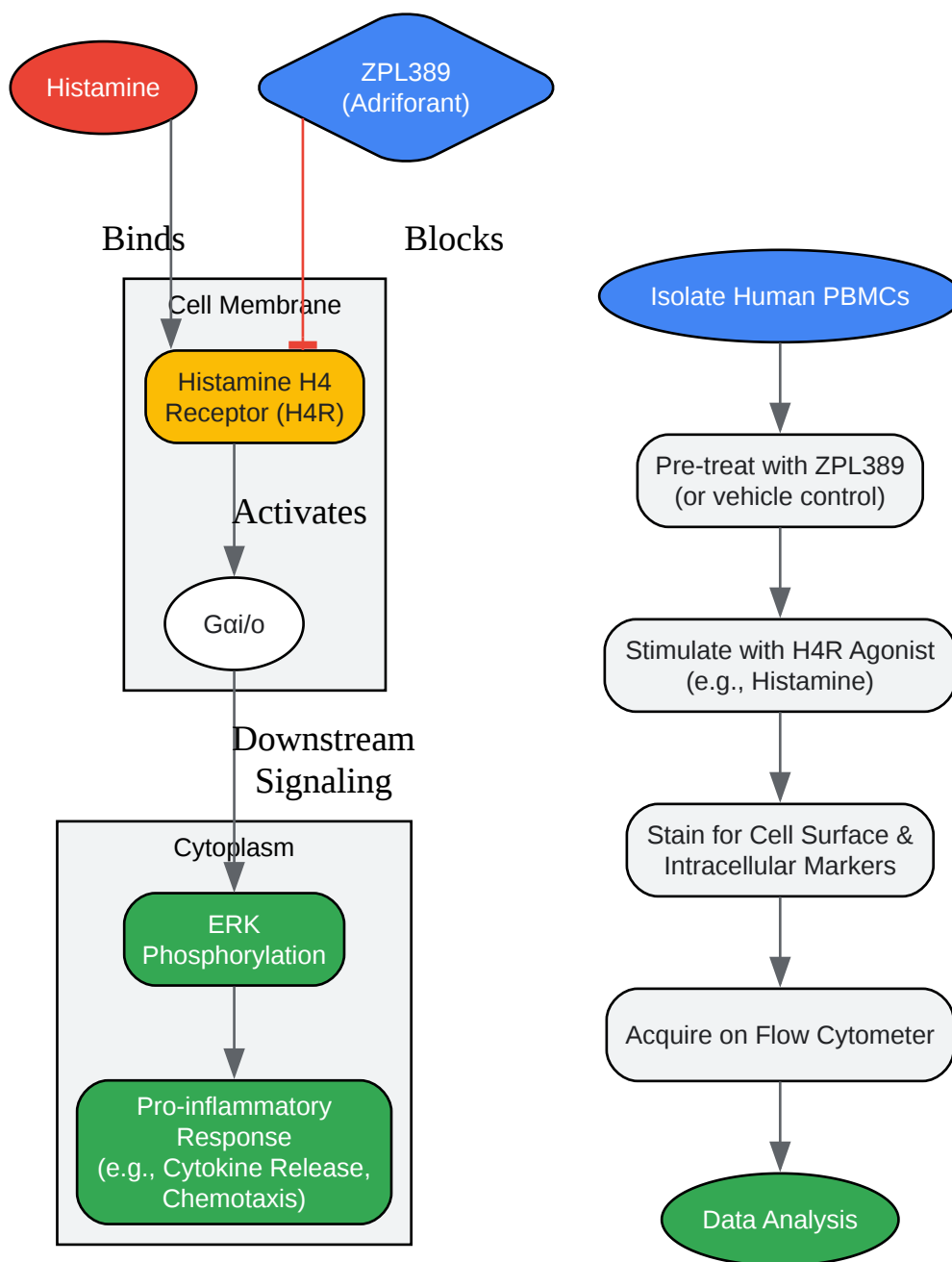
Introduction

ZPL389, also known as **adriforant**, is a potent and selective oral antagonist of the histamine H4 receptor (H4R). The H4R is predominantly expressed on hematopoietic cells, including T cells, mast cells, eosinophils, and dendritic cells, and plays a significant role in inflammatory processes and immune responses.[1] ZPL389 was developed to mitigate inflammation and pruritus, hallmark symptoms of atopic dermatitis, by blocking the action of histamine on the H4R.[2] Preclinical studies have demonstrated that **adriforant** can competitively block the murine H4R, inhibit ERK phosphorylation, normalize transcriptional changes in mast cells, and reduce histamine-dependent calcium flux in neurons.[3] Although clinical trials for atopic dermatitis were ultimately discontinued due to a lack of efficacy, the mechanism of action of ZPL389 makes it a valuable tool for in vitro studies of H4R signaling in immune cells.[4]

These application notes provide detailed protocols for the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) with ZPL389 and subsequent analysis using multi-color flow cytometry. The protocols are designed to assess the impact of ZPL389 on the activation, signaling, and cytokine production of key immune cell populations relevant to atopic dermatitis and other inflammatory conditions.

ZPL389 Signaling Pathway

ZPL389 acts as a competitive antagonist at the histamine H4 receptor, a G-protein coupled receptor (GPCR). In immune cells, histamine binding to H4R typically activates downstream signaling cascades, including the MAPK/ERK pathway, leading to cellular responses such as chemotaxis, cytokine release, and upregulation of activation markers. By blocking this interaction, ZPL389 is expected to inhibit these histamine-induced inflammatory responses.



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